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molecular formula C12H24O3 B8659298 1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane CAS No. 125768-93-6

1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane

Cat. No. B8659298
M. Wt: 216.32 g/mol
InChI Key: MGIDEDVBLNEGDG-UHFFFAOYSA-N
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Patent
US05004780

Procedure details

A mixed solution consisting of 15.9 g of dimethyl sulfoxide and 1.2 g of p-toluenesulfonic acid was kept at 20° C., into which was added dropwise another solution consisting of 29.1 g of cyclohexanone-dimethylacetal and 21.1 g of 1,1-dimethylpropyl hydroperoxide. The resulting solution had an acid concentration of 0.1 mol/kg of the solution. The solution was treated in the same manner as described in Example 1 to obtain 33.8 g (yield: 67%) of crude 1-methoxy-1-(1,1-dimethylpropylperoxy)cyclohexane having a purity of 86%. The resulting crude peroxyketal was distilled at 43°-45° C. under a vacuum of 0.1 mmHg to obtain a purified peroxyketal having a purity of 98%.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Quantity
15.9 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1([O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:11][C:12]([O:16]O)([CH3:15])[CH2:13][CH3:14]>C1(C)C=CC(S(O)(=O)=O)=CC=1.CS(C)=O>[CH3:10][O:9][C:3]1([O:2][O:16][C:12]([CH3:15])([CH3:11])[CH2:13][CH3:14])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
29.1 g
Type
reactant
Smiles
COC1(CCCCC1)OC
Step Two
Name
Quantity
21.1 g
Type
reactant
Smiles
CC(CC)(C)OO
Step Three
Name
Quantity
1.2 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
15.9 g
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20° C., into which
ADDITION
Type
ADDITION
Details
was added dropwise another solution
ADDITION
Type
ADDITION
Details
The solution was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
COC1(CCCCC1)OOC(CC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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